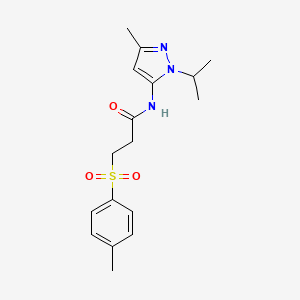![molecular formula C23H16ClNO3 B2726757 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923132-72-3](/img/structure/B2726757.png)
2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves reactions of aniline derivatives with acyl chlorides or similar reagents . For example, a related compound, N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, was synthesized using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .Molecular Structure Analysis
The molecular structure of similar compounds often involves aromatic rings, amide groups, and halogen atoms . In the crystal structure of a related compound, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. There are also weak π⋯π interactions in the compound form a layer structure parallel to the bc plane .Scientific Research Applications
Chemical Synthesis and Reactivity
- Carbon-Carbon Bond Formation : Intramolecular 1,4-dipolar cycloaddition techniques utilize compounds similar to 2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide for creating carbon-carbon bonds, leading to the synthesis of chromeno[4,3-b]pyridin-2-ones. This method highlights the compound's role in generating complex heterocyclic structures (Potts, Dery, & Kullnig, 1987).
- Heterocyclic Compound Synthesis : The base-induced ring transformation demonstrates the compound's utility in synthesizing highly functionalized heterocycles, showcasing its versatility in organic synthesis (Pratap & Ram, 2007).
Pharmacological Activities
- Antipathogenic Activity : Thiourea derivatives related to this compound exhibit significant antimicrobial and antibiofilm properties against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting potential as novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
- Anticancer Evaluation : Research into N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, compounds structurally related to this compound, indicates moderate to excellent anticancer activity against various cancer cell lines, underscoring the compound's relevance in cancer research (Ravinaik et al., 2021).
Material Science and Polymer Chemistry
- Polyamide Synthesis with Coumarin Chromophores : The compound's framework is utilized in synthesizing new aromatic polyamides with photosensitive coumarin pendent groups. These polymers exhibit good thermal properties and potential for applications requiring photoresponsive materials (Nechifor, 2009).
Mechanism of Action
The mechanism of action of similar compounds is not fully understood, but they are believed to work by inhibiting the activity of certain enzymes. For instance, a related compound has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of neurotransmitters in the brain.
Future Directions
The future directions for research on “2-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide” and similar compounds likely involve further exploration of their biological activity and potential applications in medicine and other fields . As our understanding of these compounds increases, new synthesis methods, reactions, and applications may be discovered.
properties
IUPAC Name |
2-chloro-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-6-2-3-7-16(14)22-13-20(26)18-12-15(10-11-21(18)28-22)25-23(27)17-8-4-5-9-19(17)24/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQHRKZIEQYJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

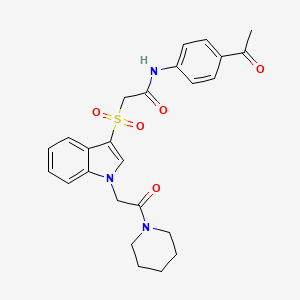
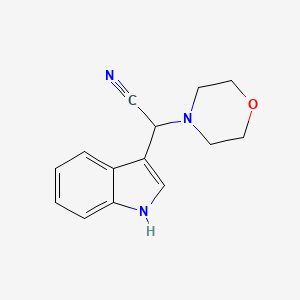
![3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2726676.png)
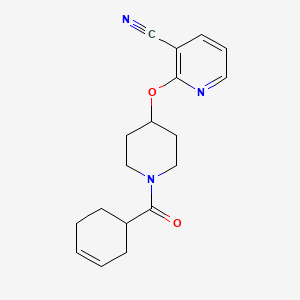
![L-Alanine,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]](/img/structure/B2726679.png)

![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)
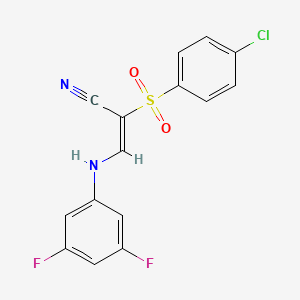
![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)
![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)
![(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2726694.png)
